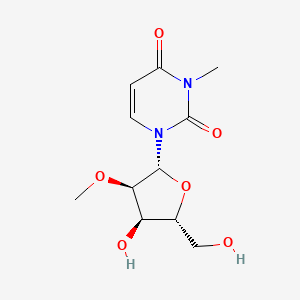

N3-Methyl-2'-O-methyluridine

Beschreibung

Overview of the Epitranscriptome and its Dynamic Nature

The term "epitranscriptome" refers to the complete set of chemical modifications present on all RNA molecules within a cell at a specific time. frontiersin.orgneb.com This concept runs parallel to the "epigenome," which describes the modifications to DNA and histone proteins that regulate gene expression. The epitranscriptome adds another layer of information on top of the genetic code, influencing how the information encoded in the genome is ultimately expressed. nih.govfrontiersin.org

A key feature of the epitranscriptome is its dynamic and reversible nature. nih.govfrontiersin.org Unlike the relatively static DNA sequence, RNA modifications can be added and removed by specific enzymes, often referred to as "writers" and "erasers," respectively. frontiersin.orgfrontiersin.org "Readers" are proteins that recognize and bind to specific modifications, mediating their downstream functional effects. frontiersin.orgfrontiersin.org This enzymatic machinery allows the epitranscriptomic landscape to change in response to various cellular signals, developmental cues, and environmental stimuli. nih.govfrontiersin.org For example, the levels of certain RNA modifications have been shown to fluctuate during cellular differentiation, stress responses, and disease states, highlighting the adaptive role of the epitranscriptome in regulating gene expression. fiveable.menih.gov

Classification and Functional Diversity of Modified Ribonucleosides

To date, over 170 distinct types of RNA modifications have been identified across all domains of life, showcasing an immense chemical and functional diversity. asm.orgroyalsocietypublishing.orglabome.com These modified ribonucleosides can be broadly classified based on the type of chemical alteration. Some common classes include:

Methylation: The addition of a methyl group to a base or the ribose sugar. This is one of the most common types of RNA modification and includes well-studied examples like N6-methyladenosine (m6A), 5-methylcytosine (B146107) (m5C), 7-methylguanosine (B147621) (m7G), and 2'-O-methylation (Nm). frontiersin.orgasm.org

Isomerization: The conversion of a standard nucleoside into an isomer, with pseudouridine (B1679824) (Ψ) being the most prevalent example, where uridine (B1682114) is converted to a C-glycoside. asm.orglabome.com

Deamination: The removal of an amine group, such as the conversion of adenosine (B11128) to inosine (B1671953) (I). labome.com

Thiolation: The replacement of an oxygen atom with a sulfur atom, as seen in 2-thiouridine (B16713) (s2U). labome.com

Complex Hypermodifications: These involve the addition of larger, more complex chemical groups, such as amino acids or sugars. labome.comnih.gov

The functional diversity of these modifications is equally vast. They contribute to the structural integrity of RNA molecules, facilitate proper folding, and influence interactions with proteins and other nucleic acids. nih.govmdpi.commdpi.com For example, modifications in the anticodon loop of tRNA are crucial for accurate codon recognition and maintaining the reading frame during translation. researchgate.net In rRNA, modifications are clustered in functionally important regions of the ribosome, ensuring the fidelity of protein synthesis. melnikovlab.com The discovery of modifications in mRNA has opened up a new area of research into their roles in regulating mRNA splicing, stability, and translation efficiency. oup.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-12-7(15)3-4-13(11(12)17)10-9(18-2)8(16)6(5-14)19-10/h3-4,6,8-10,14,16H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFGHFBGGZEXEU-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N3 Methyl 2 O Methyluridine: Context and Foundational Significance

Structural Definition and Classification as a Modified Uridine (B1682114) Analog

N3-Methyl-2'-O-methyluridine is structurally defined as a uridine molecule that has undergone methylation at two specific sites: the nitrogen atom at position 3 (N3) of the uracil (B121893) base and the 2'-hydroxyl group of the ribose sugar. nih.govchemicalbook.com Its chemical formula is C11H16N2O6. nih.gov This dual modification places it in the category of modified uridine analogs, a group of compounds that are structurally similar to the natural nucleoside uridine but possess alterations that can significantly impact their function and behavior within biological systems. medchemexpress.comnih.gov

The core structure consists of a pyrimidine (B1678525) base, specifically uracil, linked to a ribose sugar via a β-N1-glycosidic bond. The key modifications are:

N3-Methylation: A methyl group (-CH3) is attached to the nitrogen atom at the third position of the uracil ring.

2'-O-Methylation: A methyl group is attached to the oxygen atom of the hydroxyl group at the 2' position of the ribose sugar.

These modifications alter the electronic and steric properties of the molecule compared to standard uridine.

| Property | Value |

|---|---|

| Chemical Formula | C11H16N2O6 |

| Molecular Weight | 272.25 g/mol |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |

| CAS Number | 7103-27-7 |

Comparative Analysis with Constituent Uridine Modifications (N3-Methyluridine and 2'-O-Methyluridine)

To understand the significance of the dual modifications in this compound, it is essential to analyze the effects of its individual constituent modifications: N3-methyluridine (m3U) and 2'-O-methyluridine (Um).

N3-Methyluridine (m3U):

N3-methyluridine is a pyrimidine nucleoside where a methyl group is present at the N3 position of the uracil base. wikipedia.org This modification is found in ribosomal RNA (rRNA) across different domains of life, including archaea, bacteria, and eukaryotes. wikipedia.org The presence of the methyl group at the N3 position disrupts the Watson-Crick base pairing with adenosine (B11128) by blocking the hydrogen bond donation from N3. researchgate.netnih.gov This can affect the secondary structure and stability of RNA molecules. medchemexpress.com While it can destabilize duplexes, it plays a role in regulating ribosome function. medchemexpress.com

2'-O-Methyluridine (Um):

2'-O-methylation is one of the most common post-transcriptional modifications in RNA, found in various RNA species, including tRNA, rRNA, and snRNA. nih.gov This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar. The 2'-O-methyl group provides several key advantages:

Increased Nuclease Resistance: The methyl group at the 2' position sterically hinders the action of nucleases, enzymes that degrade RNA, thereby increasing the stability of the RNA molecule. nih.gov

Conformational Rigidity: It favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. researchgate.net This can enhance the thermal stability of RNA duplexes.

Modulation of Interactions: The modification can influence RNA-protein and RNA-RNA interactions. nih.gov

Synergistic Effects in this compound:

This compound combines the properties of both modifications. The N3-methylation disrupts standard base pairing, while the 2'-O-methylation enhances nuclease resistance and influences sugar pucker. This combination results in a nucleoside with unique characteristics that differ from both uridine and its singly modified counterparts.

| Feature | N3-Methyluridine (m3U) | 2'-O-Methyluridine (Um) | This compound |

|---|---|---|---|

| Modification Site | N3 of Uracil Base | 2'-OH of Ribose Sugar | Both N3 and 2'-OH |

| Effect on Base Pairing | Disrupts Watson-Crick pairing | No direct effect on base pairing | Disrupts Watson-Crick pairing |

| Nuclease Resistance | Minimal effect | Increases resistance | Increases resistance |

| Ribose Conformation | Prefers C2'-endo | Favors C3'-endo | Influenced by 2'-O-methylation to favor C3'-endo |

Theoretical and Experimental Rationale for Dual Modifications at N3 and 2'-O Positions

The dual modification of uridine at the N3 and 2'-O positions is not arbitrary; it is based on a strong theoretical and experimental rationale aimed at fine-tuning the properties of RNA for specific applications, particularly in therapeutics. researchgate.net

Theoretical Rationale:

Theoretically, the combination of N3- and 2'-O-methylation is intended to create a nucleoside that can modulate the stability and function of RNA oligonucleotides in a controlled manner. The introduction of the N3-methyl group is known to destabilize duplexes by disrupting hydrogen bonding. nih.gov Concurrently, the 2'-O-methyl group is known to increase thermal stability and confer nuclease resistance. nih.gov The hypothesis is that the interplay between these opposing effects could be harnessed to create RNA molecules with desired thermodynamic and stability profiles.

Experimental Rationale and Findings:

Experimental studies have explored the impact of incorporating this compound into RNA oligonucleotides, particularly in the context of RNA interference (RNAi) and antisense technologies. acs.org

Nuclease Resistance: Research has demonstrated that oligonucleotides containing 2'-O-alkyl-N3-methyluridine modifications exhibit excellent resistance to degradation by both 3'- and 5'-exonucleases. nih.gov This enhanced stability is crucial for the in vivo efficacy of RNA-based therapeutics.

Modulation of Thermal Stability: Studies have shown that the incorporation of 2'-O-alkyl/2'-F-m3U modifications significantly decreases the thermal stability (Tm) of RNA duplexes. nih.gov This destabilizing effect, driven by the N3-methyl group, can be strategically employed. For instance, in siRNA, strategically placing these modifications in the passenger strand can facilitate its removal, thereby enhancing the activity of the guide strand. acs.orgnih.gov

Impact on Gene Silencing: In vitro gene silencing assays have shown that 2'-OMe-m3U modifications are well-tolerated at certain positions within siRNA duplexes and can even lead to improved gene silencing activity. acs.org This suggests that the structural and stability changes induced by this dual modification can be beneficial for the RNAi machinery.

Biological Roles and Molecular Mechanisms of N3 Methyl 2 O Methyluridine in Ribonucleic Acids

Occurrence and Distribution Profile Across RNA Species

Presence in Ribosomal RNA (rRNA) of Diverse Organisms

N3-Methyluridine (m3U), a pyrimidine (B1678525) nucleoside, is a post-transcriptional modification found in the ribosomal RNA (rRNA) of a wide range of organisms, spanning all three domains of life. wikipedia.org Its presence has been documented in the 23S rRNA of archaea and in both the 16S and 23S rRNA of eubacteria. wikipedia.org In eukaryotes, m3U has been identified in 18S, 25S, and 28S rRNAs. wikipedia.org This modification primarily targets specific base sites within the RNA molecule. medchemexpress.com

The 2'-O-methylation (Nm) of the ribose moiety is also one of the most prevalent and widespread post-transcriptional modifications in rRNA. amerigoscientific.comnih.gov While the combined modification, N3-Methyl-2'-O-methyluridine, is less frequently documented as a single entity in databases, the individual components are key features of rRNA structure. For instance, in the 23S rRNA of Thermus thermophilus, the universally conserved Um2552, a 2'-O-methylated uridine (B1682114), plays a crucial role in maintaining the active conformation of the A loop, which is essential for accommodating the aminoacyl-tRNA. biorxiv.orgmelnikovlab.com The methylation of rRNA is not always stoichiometric, leading to a heterogeneity in ribosome populations which may allow for specialized functions in translation. nih.govresearchgate.net

Detection and Localization in Transfer RNA (tRNA)

Transfer RNAs (tRNAs) are well-known for being rich in modified nucleosides, which are crucial for their structure, stability, and function in protein synthesis. frontiersin.orgpnas.org 2'-O-methylation is a common modification found at multiple positions in tRNAs. amerigoscientific.comresearchgate.netnih.gov For example, in Saccharomyces cerevisiae, 2'-O-ribose methylation occurs at several sites, including positions within the anticodon loop, which are thought to enhance tRNA stability. nih.gov

While N3-methyluridine is a known RNA modification, its natural occurrence in tRNA is less commonly reported compared to other methylated uridines like 5-methyluridine (B1664183) (m5U). medchemexpress.compnas.org The primary functions of tRNA modifications are linked to regulating the various steps of protein synthesis, including stabilization of the tRNA structure, ensuring correct codon-anticodon interactions, and preventing frameshift errors. frontiersin.org Methylation, in general, is a prominent post-transcriptional modification in tRNA, dynamically regulated by specific enzymes. researchgate.net

Investigations into Presence within Messenger RNA (mRNA) and Small Non-Coding RNAs (sncRNAs)

The landscape of RNA modifications extends to messenger RNA (mRNA) and various small non-coding RNAs (sncRNAs). 2'-O-methylation (Nm) is a known modification in these RNA species. amerigoscientific.commdpi.com It has been identified at internal sites in mRNA and at the 3' end of sncRNAs such as microRNAs (miRNAs), PIWI-interacting RNAs (piRNAs), and small nuclear RNAs (snRNAs). nih.govmdpi.comnih.gov For instance, in plants, flies, and animals, the 3'-terminal nucleotide of small RNAs is often 2'-O-methylated, which contributes to their stability. mdpi.comfrontiersin.org

While there has been extensive research into modifications like N6-methyladenosine (m6A) in mRNA, the presence and function of N3-methyluridine and its 2'-O-methylated form are not as well-characterized. researchgate.net The study of the "epitranscriptome" has revealed that a diverse array of chemical modifications exists in sncRNAs, playing pivotal roles in their biogenesis and function. nih.gov In snRNAs, pseudouridine (B1679824) and 2'-O-methylation are the most abundant modifications and are crucial for the proper functioning of the spliceosome. nih.govweizmann.ac.il

Structural and Conformational Determinants in Nucleic Acid Architecture

Influence on RNA Secondary and Tertiary Structure Formation

The methylation at the N3 position of uridine can influence the secondary structure and stability of RNA by affecting its base-pairing capabilities. medchemexpress.com The 2'-O-methylation of the ribose sugar has a more pronounced and well-documented structural effect. This modification biases the ribose sugar pucker equilibrium towards the C3'-endo conformation, which is the conformation adopted in a standard A-form RNA helix. amerigoscientific.combiorxiv.orgnih.gov This conformational preference can, in turn, stabilize helical structures and promote RNA folding. amerigoscientific.com

The presence of a 2'-O-methyl group can also introduce steric hindrance that may disrupt or alter tertiary interactions. mdpi.com However, it can also provide stability by participating in hydrophobic interactions within the folded RNA structure. melnikovlab.com For example, in rRNA, 2'-O-methyl groups are often found in functionally important regions like the peptidyl-transferase center, where they contribute to maintaining the active conformation of the ribosome. melnikovlab.comnih.gov The interplay of these modifications helps to create and stabilize the complex three-dimensional shapes necessary for the biological function of RNA molecules. doudnalab.orgwustl.edu

Table 1: Influence of Methylation on RNA Structural Properties

| Modification | Effect on Ribose Pucker | Impact on Helical Conformation | Reference |

|---|---|---|---|

| 2'-O-methylation (Nm) | Stabilizes C3'-endo conformation | Promotes A-type RNA helix formation | amerigoscientific.com |

| N3-methylation (m3U) | Negligible effect on A-form conformation | Can affect secondary structure stability | medchemexpress.com |

Impact on RNA Duplex Stability and Geometry

The introduction of this compound into an RNA duplex has significant consequences for its thermodynamic stability. Molecular dynamics simulations have shown that both N3-methyluridine (m3U) and 2'-O-methyl-N3-methyluridine modifications can decrease the thermal stability of RNA duplexes. nih.gov This destabilization is attributed to the disruption of Watson-Crick hydrogen bonding and base-stacking interactions. nih.gov The methyl group at the N3 position of uridine prevents the formation of a standard Watson-Crick base pair with adenosine (B11128).

Table 2: Effects of this compound on RNA Duplex Properties

| Property | Observation | Mechanism | Reference |

|---|---|---|---|

| Thermal Stability | Decreased | Disruption of Watson-Crick hydrogen bonding and base stacking | nih.gov |

| Duplex Geometry | Maintained A-type helix | Global structure is not significantly perturbed | nih.gov |

Alteration of Watson-Crick Hydrogen Bonding and Base-Stacking Interactions

The post-transcriptional modification of nucleosides within RNA molecules plays a critical role in fine-tuning their structural and functional properties. The introduction of this compound (m³U(m)) exemplifies how dual modification of both the nucleobase and the sugar moiety can significantly impact the intramolecular forces that govern RNA architecture.

The methylation at the N3 position of the uracil (B121893) base directly obstructs the canonical Watson-Crick base pairing with adenine. In a standard U-A pair, the N3-H imino group of uridine acts as a hydrogen bond donor to the N1 of adenine. The substitution of this hydrogen atom with a methyl group eliminates this crucial hydrogen bond donor capability. nih.gov This disruption leads to a significant decline in hydrogen bond energy and destabilizes the base pair. researchgate.net Consequently, RNA duplexes containing this modification exhibit lower thermal stability, as evidenced by a reduction in melting temperature (T(m)). nih.gov Studies on siRNA duplexes have shown that incorporating 2'-O-methyl-N3-methyluridine can substantially decrease the T(m), with reductions of 8–12 °C observed per modification in some oligonucleotide sequences. nih.gov

Modulation of Ribose Pucker Conformation (e.g., C2'-endo to C3'-endo Transition)

The conformation of the ribose sugar, known as the sugar pucker, is a key determinant of RNA's helical structure. The five-membered furanose ring is not planar and typically exists in one of two preferred conformations: C2'-endo or C3'-endo. nih.gov The C3'-endo conformation is characteristic of A-form helices, which are the predominant form for RNA duplexes, while the C2'-endo conformation is found in B-form DNA. nih.gov

The 2'-O-methylation of the ribose in this compound strongly biases the sugar pucker equilibrium toward the C3'-endo conformation. nih.govmdpi.com This preference arises from steric repulsion. In the C2'-endo conformation, the 2'-O-methyl group would experience steric clashes with the adjacent 3'-phosphate group and the 2-carbonyl group of the uracil base. nih.govmdpi.com To avoid this unfavorable interaction, the ribose ring preferentially adopts the C3'-endo pucker, which orients the 2'-O-methyl group away from these moieties. mdpi.com

This conformational pre-organization has significant energetic consequences. By locking the ribose into the C3'-endo state, the 2'-O-methyl modification reduces the entropic penalty associated with the formation of an A-form helix, thereby stabilizing the duplex structure. nih.gov X-ray crystallography and NMR spectral data have confirmed that while N3-methyluridine itself can adopt a C2'-endo conformation, the addition of a 2'-O-alkoxy group forces the switch to the C3'-endo pucker state. researchgate.net This induced conformational change is a critical mechanism by which 2'-O-methylation contributes to the structural integrity and stability of RNA helices. nih.govresearchgate.net

Mechanisms of Intermolecular Interactions

Effects on RNA-Protein Binding and Recognition

The precise recognition of RNA molecules by RNA-binding proteins (RBPs) is fundamental to numerous cellular processes. Chemical modifications like this compound can modulate these interactions, often through steric effects. The methyl groups added to the uridine can physically interfere with the formation of the intricate network of contacts required for high-affinity protein binding.

A notable example is the interaction between modified small interfering RNAs (siRNAs) and the Argonaute 2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC). The MID domain of the human Ago2 protein (hAgo2) is responsible for binding the 5' end of the siRNA guide strand. nih.gov Molecular modeling studies have shown that when 2'-O-methyl-N3-methyluridine is incorporated into the seed region of an siRNA, the 2'-O-methyl group can sterically clash with amino acid residues of the hAgo2 MID domain. nih.gov For instance, a steric interaction was observed between the 2'-OMe group and the C793 residue of the protein, with the close proximity interrupting the proper binding of the protein to the siRNA. nih.gov Such steric hindrance can be responsible for reduced RNA interference (RNAi) activity when the modification is present in critical recognition regions. nih.gov These findings illustrate that while modifications can confer beneficial properties like nuclease resistance, they can also negatively impact essential RNA-protein interactions if not positioned carefully. nih.govresearchgate.net

Role in RNA-RNA Interactions and Complex Formation

The stability of RNA-RNA complexes, such as siRNA duplexes, is governed by the cumulative effects of hydrogen bonding and base stacking. As discussed previously, the N3-methylation of uridine disrupts a key Watson-Crick hydrogen bond, leading to a destabilization of the duplex. nih.gov This effect is quantifiable through changes in the melting temperature (T(m)), which is the temperature at which half of the duplex molecules dissociate.

The position of the this compound modification within an RNA duplex has a significant impact on the degree of destabilization. Research on modified anti-renilla and anti-Bcl-2 siRNA duplexes has demonstrated this position-dependent effect. The incorporation of 2'-OMe-m³U can lead to a notable decrease in T(m), suggesting a weakening of the RNA-RNA interaction. nih.gov However, this destabilizing effect can be strategically employed to modulate the thermodynamic properties of an siRNA duplex, for example, to facilitate the loading of the guide strand into the RISC complex. nih.gov

| Modification Position in siRNA Duplex | Change in Melting Temperature (ΔT(m)) per modification (°C) | Reference |

| Central Position (12-mer/14-mer) | -8 to -12 | nih.gov |

| Passenger Strand (Cleavage Site) | Destabilizing effect observed | nih.gov |

| Passenger Strand (3'-overhang) | Destabilizing effect observed | nih.gov |

This interactive table summarizes the observed effects of this compound on the thermal stability of RNA duplexes.

This modulation of thermodynamic stability highlights the role of m³U(m) in influencing the formation and stability of RNA-RNA complexes, which is crucial for their biological function. nih.gov

Steric Considerations in Enzyme-Substrate Recognition, particularly with Exonucleases

A significant challenge for the therapeutic use of RNA oligonucleotides is their susceptibility to degradation by nucleases. Chemical modifications are often introduced to enhance their stability and prolong their half-life in biological systems. This compound has been shown to improve resistance against exonucleases through steric hindrance. nih.gov

Exonucleases must bind to the terminal ends of an RNA strand to cleave the phosphodiester backbone. The methyl groups of m³U(m) can act as physical barriers that prevent the enzyme's active site from properly accommodating and processing the RNA substrate. nih.gov Studies have shown that the N3-methyl group can sterically prevent the proper binding of a 3'-exonuclease. nih.gov For example, a leucine (B10760876) residue (L361) in an exonuclease was found to be in close proximity to the N3-methyl-modified base, and the bulk of the methyl group could hinder the precise docking required for catalysis. nih.gov

The combination of both N3-methylation and 2'-O-alkylation provides enhanced protection. Oligonucleotides modified with 2'-O-alkyl-m³U have demonstrated improved half-lives against both 3'- and 5'-exonucleases compared to unmodified or singly modified RNAs. nih.gov This increased nuclease resistance is a direct consequence of steric considerations, where the modifications effectively create a shield that blocks enzyme access to the cleavage site. nih.gov

Biosynthesis and Enzymatic Regulation of N3 Methyl 2 O Methyluridine

Identification and Characterization of Modifying Enzymes (Writers)

The formation of N3-Methyl-2'-O-methyluridine is a post-transcriptional event occurring on an RNA molecule. This process is catalyzed by specific methyltransferases, often referred to as "writers," which utilize a methyl donor, typically S-adenosylmethionine (SAM), to introduce methyl groups at specific positions on the uridine (B1682114) nucleotide.

Potential Methyltransferases Mediating N3-Methylation of Uridine

The methylation of the N3 position of uridine (m3U) is a modification found in various RNA species, including ribosomal RNA (rRNA). genesilico.pl Several enzymes have been identified that catalyze this specific modification. In prokaryotes, the ribosomal RNA small subunit methyltransferase E (RsmE) is a known enzyme responsible for N3-methylation of uridine. genesilico.pl In eukaryotes, such as Saccharomyces cerevisiae, the methyltransferases Bmt5 and Bmt6 are responsible for the N3-methylation of uridine at positions 2634 and 2843 of the 25S rRNA, respectively. genesilico.pl While these enzymes are known to act on uridine within an RNA strand, the specific methyltransferase responsible for the N3-methylation of a 2'-O-methylated uridine to form the dual modification is yet to be definitively identified.

It has been observed that methylation at the N3 position of uridine can impact the hydrogen bonding capabilities of the base, which could potentially influence RNA secondary structure and interactions with other molecules. umich.edu

Hypothetical Coordinated or Sequential Methylation Pathways

The biosynthesis of this compound requires two distinct methylation events on the same uridine nucleotide. Currently, there is no direct evidence for a single enzyme capable of catalyzing both modifications simultaneously. Therefore, it is hypothesized that the formation of this dually modified nucleoside occurs through either a coordinated or a sequential pathway involving two separate methyltransferases.

In a sequential model, one methylation event would precede the other. For instance, a 2'-O-methyltransferase could first modify the ribose, creating a 2'-O-methyluridine intermediate. Subsequently, an N3-uridine methyltransferase would recognize this modified substrate and add the second methyl group to the base. Conversely, the N3-methylation could occur first, followed by the 2'-O-methylation. The order of these events could be crucial and may be influenced by the substrate specificity of the respective enzymes and the structural context of the RNA molecule.

A coordinated pathway might involve the formation of a larger enzymatic complex containing both the N3-uridine methyltransferase and the 2'-O-methyltransferase. Such a complex could ensure the efficient and specific dual modification of the target uridine. The interaction between different RNA modifying enzymes has been observed in other contexts, such as the interplay between the tRNA methyltransferase TRMT10A and the mRNA demethylase FTO, suggesting a potential for coordinated regulation of RNA modifications. mdpi.com

De-methylation Mechanisms (Erasers) and Regulatory Pathways

The dynamic nature of some RNA modifications suggests the existence of enzymes that can remove them, known as "erasers." For N3-methyluridine, the fat mass and obesity-associated protein (FTO), a member of the AlkB family of dioxygenases, has been shown to possess demethylase activity. nih.govnih.gov Although FTO's primary substrate is N6-methyladenosine (m6A), it can also catalyze the oxidative demethylation of N3-methyluridine in single-stranded RNA, albeit with lower efficiency. nih.gov The ALKBH family of proteins are known to act as demethylases for a variety of substrates, including modified bases in both DNA and RNA. frontiersin.orgnih.gov

The existence of a specific eraser for the 2'-O-methyl group is less clear. However, a novel 2′-O-methyluridine hydrolase has been identified, which is involved in the degradation of 2′-O-methyluridine. nih.gov This enzyme, designated RK9NH, can convert 2′-O-methyluridine into uracil (B121893), effectively removing the modified base. nih.gov While this is a degradative rather than a direct demethylation process, it represents a mechanism for the removal of this modified nucleoside from the cellular environment.

The presence of both "writers" and "erasers" for these modifications suggests a dynamic regulatory system that could control the levels of this compound in response to cellular signals and environmental cues.

Metabolic Precursors and Cellular Uptake in Nucleoside Metabolism

The biosynthesis of this compound, like other modified nucleosides, occurs post-transcriptionally on a pre-existing RNA molecule. The fundamental building blocks are the canonical nucleotides incorporated into the RNA chain during transcription. The methyl groups are subsequently added by methyltransferases, with S-adenosylmethionine (SAM) serving as the primary methyl donor.

Modified nucleosides are generally not recycled back into nucleic acids through salvage pathways. nih.gov When RNA is degraded, these modified nucleosides are typically released from the cell and can be found in bodily fluids.

Advanced Methodologies for Detection, Identification, and Characterization

Mass Spectrometry-Based Approaches for Quantitative Profiling

Mass spectrometry (MS) stands as a cornerstone for the analysis of RNA modifications due to its high sensitivity, specificity, and ability to provide quantitative data. mdpi.com It is considered a primary analytical tool for the quantification of nucleic acid modifications, offering a wide linear range and applicability across different biological samples. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the qualitative and quantitative analysis of ribonucleoside modifications. nih.gov The standard workflow involves the enzymatic hydrolysis of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by tandem mass spectrometry. nih.gov Identification is typically achieved by comparing the retention time and the specific mass-to-charge (m/z) transitions of the molecular ion (the intact nucleoside) and the base fragment ion (produced after collision-induced dissociation of the N-glycosidic bond) with those of a known standard. nih.gov

For quantitative profiling, a triple quadrupole mass spectrometer is often operated in the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. mdpi.comelsevierpure.com This approach enhances sensitivity and accuracy by selecting for specific precursor-to-product ion transitions unique to the target nucleoside, such as m³Um. mdpi.comelsevierpure.com While rapid LC-MS methods are available, longer run times are sometimes necessary to resolve isomers and mass-analogs, which can otherwise lead to misidentification. nih.gov For instance, the transition m/z 259.1→127 could potentially detect 3-methyluridine (B1581624) (m³U) but also isotopes of various methylcytidine isomers, highlighting the need for careful chromatographic separation to prevent analyte misidentification. nih.gov

| Parameter | Description | Relevance for N3-Methyl-2'-O-methyluridine (m³Um) Analysis |

|---|---|---|

| Chromatographic Separation | Utilizes a liquid chromatography column (e.g., C18) to separate nucleosides based on properties like hydrophobicity before they enter the mass spectrometer. | Crucial for separating m³Um from other isomeric and isobaric nucleosides, preventing misidentification and ensuring accurate quantification. nih.gov |

| Ionization Source | Generates ions from the separated nucleosides. Heated electrospray ionization (H-ESI) is commonly used. elsevierpure.com | Optimizes the generation of protonated molecular ions [M+H]⁺ of m³Um for detection. |

| Mass Analyzer | Separates ions based on their mass-to-charge (m/z) ratio. Triple quadrupole (QqQ) mass spectrometers are standard for quantitative analysis. elsevierpure.com | Allows for the selection of the specific m/z of the m³Um precursor ion. |

| Collision-Induced Dissociation (CID) | The precursor ion is fragmented in a collision cell to produce characteristic product ions. | Generates a specific fragmentation pattern for m³Um, typically involving the cleavage of the N-glycosidic bond to yield the protonated base. nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used to monitor specific precursor → product ion transitions. mdpi.comelsevierpure.com | Provides high sensitivity and specificity for quantifying m³Um by filtering out background noise and focusing only on the signal from the target molecule. mdpi.com |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be instrumental in discriminating between different modified nucleosides, including isomers that are difficult to resolve chromatographically. nih.gov This capability is particularly valuable for confirming the elemental composition of an analyte.

Furthermore, HRMS is central to metabolic labeling studies designed to investigate the dynamics and turnover of RNA modifications. researchgate.netresearchgate.net Techniques such as Nucleic Acid Isotope Labeling coupled to Mass Spectrometry (NAIL-MS) involve growing cells in media containing stable isotope-labeled precursors, such as [¹³C, ¹⁵N]-labeled uridine (B1682114) or S-adenosylmethionine (SAM) with a trideuterated methyl group (CD₃-methionine). researchgate.net As new RNA is synthesized and modified, these heavy isotopes are incorporated into the nucleosides. By tracking the ratio of heavy-to-light isotopologues of m³Um over time, researchers can determine the rate of its installation and turnover. researchgate.netresearchgate.net For example, the incorporation of a methyl group from CD₃-methionine would result in a mass increase of +3 Da for methylated nucleosides, allowing them to be distinguished from pre-existing, unlabeled modifications. researchgate.net

| Isotope-Labeled Precursor | Labeling Strategy | Expected Mass Shift in m³Um | Application |

|---|---|---|---|

| Uridine-¹³,¹⁵N | Full labeling of the uridine base and ribose sugar. | A specific mass increase depending on the number of incorporated heavy atoms (e.g., +7 Da for cytidine (B196190) and uridine). researchgate.net | Tracks the synthesis of new RNA transcripts containing uridine that can then be modified to m³Um. |

| CD₃-Methionine | Labeling of the methyl groups transferred by methyltransferases. | +3 Da for each labeled methyl group. Since m³Um has two methyl groups, a shift of up to +6 Da could be observed if both are labeled. researchgate.net | Directly measures the dynamics of the methylation process itself, distinguishing newly added methyl groups from pre-existing ones. researchgate.net |

Sequencing-Based Transcriptome-Wide Mapping Techniques

While mass spectrometry provides precise quantification, it does not typically retain sequence context. Sequencing-based methods have been developed to map the location of modifications like 2'-O-methylation across the transcriptome.

The presence of a 2'-O-methyl group on the ribose sugar of a nucleotide can impede the progression of reverse transcriptase (RT) during cDNA synthesis. nih.govnih.gov This principle forms the basis of several mapping techniques. At low concentrations of deoxynucleoside triphosphates (dNTPs), the reverse transcriptase frequently pauses or stops one nucleotide downstream of the 2'-O-methylated site, leading to the accumulation of truncated cDNA fragments. nih.govnih.gov When dNTP concentrations are high, the enzyme is more likely to read through the modification. nih.govnih.gov By comparing the reverse transcription products under low and high dNTP conditions, the locations of 2'-O-methylated nucleotides like m³Um can be identified as sites of dNTP-dependent pausing or truncation. nih.gov In some contexts, modifications can also lead to the misincorporation of a nucleotide into the cDNA, creating another signature that can be detected by high-throughput sequencing. lafontainelab.com

The 2'-O-methyl group in m³Um imparts resistance to certain chemical and enzymatic cleavage reactions, a property that can be exploited for its detection.

Alkaline Hydrolysis: RNA is susceptible to hydrolysis under alkaline conditions because the 2'-hydroxyl group can act as a nucleophile, attacking the adjacent phosphodiester bond and leading to chain cleavage. nih.gov The methylation of this 2'-hydroxyl group in m³Um prevents this reaction, rendering the phosphodiester bond on its 3'-side resistant to alkaline hydrolysis. nih.govwikipedia.org This property is utilized in methods like RiboMethSeq, where limited alkaline hydrolysis fragments the RNA at unmodified sites, while regions containing 2'-O-methylated nucleotides remain intact. wikipedia.org Subsequent sequencing reveals the positions of these modifications as gaps in the cleavage pattern.

RNase R Digestion: RNase R is a processive 3'→5' exoribonuclease that can degrade structured RNA. researchgate.netcaltech.edu However, its activity is hindered by the presence of 2'-O-methylation on the ribose. nih.gov This sensitivity makes RNase R a useful tool for identifying modified sites. RNA fragments containing 2'-O-methylated nucleotides are resistant to digestion, allowing for their enrichment and subsequent identification. nih.gov

Several high-throughput sequencing methods have been specifically developed to map 2'-O-methylation (Nm) sites by leveraging the steric hindrance they present to reverse transcriptase.

2OMe-seq: This method is a variation of the reverse transcription truncation principle, adapted for high-throughput sequencing to map 2'-O-methylation sites transcriptome-wide.

MeTH-seq (Methylation-Triggered Hydrolysis sequencing): This approach combines the resistance of 2'-O-methylated sites to alkaline hydrolysis with sequencing to map modification locations.

Nm-Mut-seq: This quantitative, base-resolution method introduces specific conditions—a low concentration of one dNTP and a high concentration of another (e.g., dATP)—that significantly increase misincorporation rates at 2'-O-methylated sites. researchgate.net This engineered signature allows for the identification and quantification of Nm sites, including m³Um, directly from sequencing data. researchgate.netnih.gov

| Method | Principle | Signature | Key Advantage |

|---|---|---|---|

| RT Truncation Analysis | Steric hindrance from the 2'-O-methyl group stalls reverse transcriptase at low dNTP concentrations. nih.govnih.gov | Accumulation of truncated cDNA products ending just after the modified site. nih.gov | Direct and conceptually simple method for identifying potential modification sites. |

| RiboMethSeq (Alkaline Hydrolysis) | The 2'-O-methyl group protects the adjacent phosphodiester bond from alkaline cleavage. nih.govwikipedia.org | Resistant fragments are sequenced, appearing as "gaps" or protected regions in the hydrolysis pattern. | Provides a clear signal based on chemical properties, allowing for quantification. |

| RNase R Treatment | The 2'-O-methyl group blocks the processive 3'→5' degradation by RNase R. nih.gov | Enrichment of RNA fragments containing the modification. | Useful for enriching modified RNAs or fragments from a complex mixture. |

| Nm-Mut-seq | Engineered reverse transcription conditions dramatically increase misincorporation rates at Nm sites. researchgate.net | A high frequency of specific mutations at the modification site in sequencing reads. researchgate.net | Provides base-resolution and quantitative information on modification stoichiometry. nih.gov |

Antibody-Based Immunoprecipitation and Sequencing (e.g., m3C-IP-seq principles)

Antibody-based immunoprecipitation followed by sequencing is a powerful technique for mapping RNA modifications across the transcriptome. While a specific antibody for this compound is not widely reported, the principles of this method can be understood from analogous techniques like m3C-IP-seq, which targets N3-methylcytidine (m3C). oup.com

The m3C-IP-seq methodology involves the following key steps:

RNA Fragmentation: Total RNA is fragmented into smaller, manageable pieces.

Immunoprecipitation (IP): A specific antibody that recognizes the target modification (in this case, m3C) is used to enrich for RNA fragments containing that modification. oup.com

Library Preparation and Sequencing: The enriched RNA fragments are then used to construct a sequencing library, which is subsequently sequenced using next-generation sequencing (NGS) platforms.

Data Analysis: The sequencing reads are mapped back to the reference transcriptome to identify the precise locations of the modification. oup.com

A crucial aspect of this technique is the ability to achieve single-nucleotide resolution. This is often accomplished by analyzing mutations introduced during reverse transcription, as the modification can cause the reverse transcriptase to misincorporate nucleotides at or near the modified site. oup.com By comparing the "IP" sample with a control "Input" sample and a "Demethylated" sample (where the modification is removed by an enzyme like AlkB), researchers can confidently identify true modification sites. oup.com

Given the structural similarity between methylated pyrimidines, it is conceivable that a highly specific antibody could be developed to target this compound, enabling its transcriptome-wide mapping using a similar IP-seq approach. Such a tool would be invaluable for elucidating the distribution and potential regulatory roles of this dual modification. nih.gov

Emerging Nanopore Sequencing Technologies for Direct Detection

Direct RNA sequencing using nanopore technology offers a revolutionary approach to detect RNA modifications without the need for reverse transcription or amplification. nanoporetech.comnanoporetech.com This method sequences native RNA molecules directly, providing information on both the nucleotide sequence and any modifications present. nanoporetech.com

The principle of nanopore sequencing involves passing an individual RNA molecule through a protein nanopore embedded in a membrane. As the RNA strand moves through the pore, it causes characteristic disruptions in an ionic current passed across the membrane. nanoporetech.comyoutube.com Each canonical base (A, U, G, C) produces a distinct current signal. Crucially, modified bases like this compound also generate unique and reproducible alterations to this signal, allowing for their direct identification. nanoporetech.comyoutube.com

Recent advancements have led to the development of sophisticated machine learning frameworks and computational models capable of detecting various modifications, including 2'-O-methylation (Nm), with high accuracy from the raw sequencing data. nih.govnih.gov These models are trained on datasets containing known modifications to recognize the specific signal patterns they produce. nih.gov While direct detection of the combined N3-methyl and 2'-O-methyl modification on a uridine base has not been extensively benchmarked, the technology has successfully identified other complex modifications. nanoporetech.com This suggests a strong potential for developing specific algorithms to pinpoint this compound sites across the transcriptome, offering a powerful tool for epitranscriptomic research. nanoporetech.comnih.gov

Biophysical and Computational Characterization Methods

Once identified, the impact of this compound on RNA structure, stability, and interactions can be investigated using a variety of biophysical and computational techniques.

Thermal Melting Studies for Duplex Binding Affinity and Stability

Thermal melting (Tm) studies are fundamental for assessing the thermodynamic stability of RNA duplexes. The Tm is the temperature at which half of the duplex molecules dissociate into single strands. By incorporating this compound into synthetic RNA oligonucleotides and comparing their Tm to unmodified counterparts, researchers can quantify the effect of the modification on duplex stability.

Studies on small interfering RNAs (siRNAs) containing 2′-O-methyl-N3-methyluridine (2′-OMe-m³U) have shown that this modification is thermally destabilizing. nih.govresearchgate.net The presence of the methyl group at the N3 position of uridine disrupts the Watson-Crick hydrogen bond with adenosine (B11128), leading to a significant reduction in the melting temperature. nih.gov For example, the incorporation of 2′-OMe-m³U at the central position of RNA duplexes resulted in a substantial decrease in Tm. nih.gov However, this destabilizing effect can be modulated by combining it with other modifications, such as 2'-fluoro modifications, which are known to enhance binding affinity. nih.gov

| siRNA Duplex | Modification Details | Tm (°C) | ΔTm per modification (°C) |

|---|---|---|---|

| si-1 (Native) | Unmodified | 75.6 | - |

| si-6 | Single 2'-OMe-m³U at position 10 of passenger strand | 73.0 | -2.6 |

| si-13 | Single 2'-OMe-m³U at position 11 of passenger strand | 73.2 | -2.4 |

| si-8 | Single 2'-OMe-m³U combined with multiple 2'-F-U modifications | 80.7 | +5.1 (relative to native) |

Data adapted from a study on modified anti-renilla siRNA duplexes, illustrating the destabilizing effect of 2′-OMe-m³U and its modulation by other chemical modifications. nih.gov

Nuclease Resistance Assays with Specific Exonucleases

A key feature of many RNA modifications is their ability to confer resistance to degradation by nucleases. The 2'-O-methyl group is well-known to provide protection against enzymatic cleavage. neb.com Nuclease resistance assays are performed by incubating modified and unmodified RNA oligonucleotides with specific exonucleases (e.g., 3'- or 5'-exonucleases) or in biological fluids like human serum, and then monitoring the degradation of the RNA over time, often using techniques like gel electrophoresis or HPLC.

Research has demonstrated that oligonucleotides containing 2′-O-alkyl-m³U modifications exhibit improved stability against nuclease degradation. nih.govresearchgate.net For instance, siRNAs extensively modified with 2'-fluoro-uridines and a single 2′-OMe-m³U at the overhang position showed a significantly enhanced half-life of over 24 hours in serum. nih.gov This increased stability is attributed to the steric hindrance provided by the modifications, which prevents proper binding and cleavage by the nuclease. nih.govsynoligo.com The N3-methyl group may also contribute to this resistance by sterically hindering the approach of the nuclease. nih.gov

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. utah.edu By crystallizing a short RNA duplex containing this compound, researchers can precisely visualize its conformation and how it integrates into the helical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. mdpi.com For this compound, NMR is particularly useful for determining the conformational preferences of the ribose sugar and the orientation of the base relative to the sugar (the glycosidic bond angle). researchgate.net

¹H NMR spectral data have been used to confirm the conformational preferences of 2'-O-methyl-N³-methyluridine in solution. researchgate.net Analysis of proton coupling constants (specifically ³J(H1'–H2')) supports the finding from crystallography that the ribose ring predominantly adopts a C3'-endo pucker. rsc.org Furthermore, 1D Nuclear Overhauser Effect (NOE) difference spectroscopy can be used to determine the preferred orientation around the glycosidic bond (syn vs. anti). nih.govresearchgate.net Such studies have shown that 3-methyluridine itself preferentially adopts an anti conformation in solution. nih.gov NMR can also be used to probe the disruption of hydrogen bonding in duplexes containing the modification, providing dynamic insights into the thermal stability findings. nih.gov

Computational Chemistry Approaches (e.g., DFT, SAPT) for Molecular Modeling

Computational chemistry provides powerful tools for understanding the structural and energetic properties of this compound at an atomic level. Methods such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are employed to model the molecule's behavior and its interactions within larger biological structures like RNA duplexes. researchgate.net

DFT studies are primarily used to investigate the conformational preferences of the nucleoside. The introduction of the 2'-O-methyl group, an electron-withdrawing substituent, influences the sugar pucker conformation. researchgate.net DFT calculations confirm that this compound preferentially adopts a C3'-endo pucker, a conformation typical for A-form RNA helices. This preference is stabilized by specific hyperconjugation effects within the ribose ring. researchgate.net

| Computational Method | Area of Application | Key Findings for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Conformational Analysis | Confirms a preferential C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. researchgate.net |

| Symmetry-Adapted Perturbation Theory (SAPT) | Intermolecular Interaction Energy | Calculates a significant decline in hydrogen bond energy due to the N3-methyl group disrupting Watson-Crick base pairing. researchgate.net |

| Molecular Dynamics (MD) Simulations | Structural Dynamics & Protein Interaction | Shows that the 2'-O-methyl group can create steric interactions with amino acid residues in RNA-binding proteins like hAGO2. nih.gov |

Synthetic Strategies for Research Probes and Oligonucleotide Incorporation

Chemical Synthesis of Phosphoramidite (B1245037) Building Blocks

The site-specific incorporation of this compound into oligonucleotides requires its conversion into a phosphoramidite building block, the standard reagent used in automated solid-phase synthesis. nih.govnih.gov The synthesis is a multi-step process that begins with commercially available uridine. nih.govsemanticscholar.org

The general synthetic route involves:

Protection of the 5'-Hydroxyl Group: The 5'-OH group is selectively protected, typically with a dimethoxytrityl (DMTr) group, to prevent it from reacting in subsequent steps. nsf.gov

Methylation at the N3 Position: The uridine base is methylated at the N3 position.

Alkylation of the 2'-Hydroxyl Group: The 2'-OH group of the ribose sugar is methylated. This step must be carefully controlled to achieve selectivity over the 3'-OH group. nih.gov

Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-OH position. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding the final phosphoramidite building block ready for oligonucleotide synthesis. nih.govsemanticscholar.org

This synthetic strategy provides efficient access to the required phosphoramidite monomer, which is stable and compatible with conventional DNA and RNA synthesis protocols. nih.gov

| Step | Reaction | Purpose |

|---|---|---|

| 1 | 5'-O-DMTr protection | To block the 5'-hydroxyl group during subsequent reactions. |

| 2 | N3-methylation | To introduce the methyl group onto the uracil (B121893) base. |

| 3 | 2'-O-methylation | To introduce the methyl group onto the ribose sugar. nih.gov |

| 4 | 3'-O-phosphitylation | To add the reactive phosphoramidite group required for solid-phase synthesis. nih.govsemanticscholar.org |

Efficient Incorporation into DNA and RNA Oligonucleotides via Solid-Phase Synthesis

The this compound phosphoramidite is incorporated into desired DNA and RNA sequences using automated solid-phase synthesis. nih.govresearchgate.net This method builds the oligonucleotide chain sequentially while it is attached to a solid support, such as controlled pore glass (CPG). biotage.com The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle. nih.govbiotage.com

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMTr protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support, exposing a free 5'-OH group. biotage.com

Coupling: The this compound phosphoramidite, activated by a reagent like tetrazole, is added. The activated phosphoramidite rapidly couples with the free 5'-OH group of the support-bound chain, forming a phosphite (B83602) triester linkage. biotage.com

Capping: Any unreacted 5'-OH groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion-mutant sequences. biotage.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using an iodine solution. This completes the addition of one nucleotide. biotage.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed to yield the purified, modified DNA or RNA strand. nih.gov This method allows for the precise and efficient placement of this compound at any desired position within the oligonucleotide. nih.govsemanticscholar.org

Development of Isotope-Labeled this compound for Tracing Studies

For metabolic tracing, structural NMR studies, and quantitative mass spectrometry, isotopically labeled versions of this compound are invaluable tools. scripps.edunih.gov The development of these labeled compounds involves modifying the chemical synthesis of the phosphoramidite building block to incorporate stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes at specific atomic positions. isotope.com

A straightforward strategy is to use an isotopically labeled precursor during the synthesis. For instance, to label one of the methyl groups, a labeled methylating agent can be employed.

[¹³C]- or [¹⁴C]-methyl iodide can be used in the N3-methylation step to label the methyl group on the uracil base.

Similarly, a labeled methylating agent can be used for the 2'-O-methylation step to label the methyl group on the ribose sugar.

Once the labeled nucleoside is synthesized, it is converted into its corresponding phosphoramidite. isotope.com This labeled phosphoramidite can then be incorporated into oligonucleotides using the standard solid-phase synthesis described previously. The resulting labeled RNA or DNA can be used in a variety of applications, such as tracing RNA synthesis and degradation within cells or providing specific probes for advanced NMR structural analysis. nih.govisotope.com

Functional Implications in Cellular Processes and Gene Expression Regulation

Regulation of RNA Metabolism and Fate

The presence of m³Um within an RNA transcript can profoundly influence its life cycle, from its stability and processing to its ultimate cellular localization and function. These effects are a result of the combined influence of both the N3-methyl and the 2'-O-methyl modifications.

Impact on RNA Stability and Degradation Pathways

The stability of an RNA molecule is a key determinant of its functional longevity within the cell. Both components of N3-Methyl-2'-O-methyluridine play distinct roles in modulating RNA stability.

The 2'-O-methylation of the ribose sugar is a well-established stabilizing modification. By adding a methyl group to the 2'-hydroxyl, it sterically hinders the access of ribonucleases (RNases), enzymes that degrade RNA, thereby making the phosphodiester backbone less susceptible to cleavage. This modification enhances the half-life of RNA molecules in the cellular environment.

Conversely, the N3-methylation of uridine (B1682114) can have a destabilizing effect on the local RNA structure. The methyl group at the N3 position of the uracil (B121893) base disrupts the Watson-Crick hydrogen bonding with adenine. This can lead to a localized "breathing" or opening of the RNA duplex, which in some contexts, could potentially expose the RNA to degradation. However, studies on oligonucleotides containing 2'-O-alkyl-N3-methyluridine have also indicated that such modifications can enhance resistance to certain nucleases.

| Modification Component | Mechanism of Action | Effect on RNA Stability |

|---|---|---|

| 2'-O-methylation | Steric hindrance of ribonucleases | Increases stability |

| N3-methylation | Disruption of Watson-Crick base pairing | Can decrease local duplex stability |

| 2'-O-Alkyl-N3-methyluridine | Enhanced resistance to specific nucleases | Increases stability against certain degradation pathways |

Influence on RNA Splicing and Processing

The process of pre-messenger RNA (pre-mRNA) splicing, where non-coding introns are removed and coding exons are joined, is a critical step in eukaryotic gene expression. RNA modifications within the pre-mRNA can act as signals or impediments to the splicing machinery, known as the spliceosome.

Research has shown that 2'-O-methylation at the branch point adenosine (B11128) within an intron can have a significant impact on splicing. The branch point is a crucial recognition site for the spliceosome. Methylation at this site can inhibit the first catalytic step of splicing, leading to the activation of alternative, or "cryptic," branch points. This can result in altered splicing patterns and the production of different mRNA isoforms from a single gene. While direct evidence for the role of this compound in splicing is limited, the presence of the 2'-O-methyl group suggests a potential to influence splice site selection and processing efficiency.

Role in Nuclear Export of Modified RNA Transcripts

Following transcription and processing within the nucleus, mature RNA molecules are exported to the cytoplasm to carry out their functions. This export process is tightly regulated and involves a host of protein factors and nuclear pore complexes. While the specific role of this compound in nuclear export has not been extensively characterized, the transport of modified nucleosides is a known cellular process. Equilibrative nucleoside transporters (ENTs) are involved in the export of various RNA-derived modified nucleosides from the cytosol to the extracellular space, suggesting that cellular mechanisms exist to recognize and transport modified RNA components. The presence of modifications could potentially influence the interaction of RNA with export receptors, thereby affecting its efficiency of transport out of the nucleus.

Effects on RNA Folding and Structural Dynamics

The three-dimensional structure of an RNA molecule is intimately linked to its function. Chemical modifications can introduce subtle yet significant changes to the local and global architecture of RNA.

The N3-methylation of uridine directly impacts base pairing by preventing the formation of a standard Watson-Crick pair with adenine. This disruption can lead to the formation of non-canonical base pairs or unpaired regions, influencing the local secondary structure and potentially creating recognition sites for specific RNA-binding proteins. The combined effect of these two modifications in this compound can therefore fine-tune the structural and dynamic properties of an RNA molecule.

| Modification Component | Structural Effect | Impact on RNA Dynamics |

|---|---|---|

| 2'-O-methylation | Favors C3'-endo sugar pucker, stabilizing A-form helices | Can stabilize alternative secondary structures and alter the conformational ensemble |

| N3-methylation | Disrupts Watson-Crick hydrogen bonding with adenine | Introduces local flexibility and can lead to non-canonical structures |

Contributions to Protein Synthesis and Ribosome Function

Ribosomes, the cellular machinery responsible for protein synthesis, are themselves composed of ribosomal RNA (rRNA) and proteins. Modifications to rRNA are crucial for the proper assembly, structure, and function of the ribosome.

Role in Ribosome Assembly and Structural Integrity

N3-methyluridine is a naturally occurring modification found in the rRNA of all three domains of life: archaea, bacteria, and eukarya. researchgate.net It is typically located in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site. The presence of N3-methyluridine in these critical areas suggests a role in maintaining the precise three-dimensional structure of the rRNA scaffold. medchemexpress.comwikipedia.org These modifications are thought to help stabilize the often distorted folds of rRNA that are necessary for the ribosome's catalytic activity and its interactions with messenger RNA (mRNA) and transfer RNA (tRNA). medchemexpress.comtandfonline.com

While the specific contribution of the 2'-O-methyl group in the context of this compound within the ribosome is less defined, 2'-O-methylations in rRNA are generally known to be critical for ribosome biogenesis and to fine-tune ribosome dynamics during translation. nih.gov Therefore, the dual modification likely plays a synergistic role in ensuring the structural integrity and functional fidelity of the ribosome.

Impact on Translational Efficiency and Fidelity

This compound, a dually modified nucleoside, is positioned to have a nuanced impact on the efficiency and fidelity of mRNA translation. Its effects can be inferred from the distinct roles of its constituent modifications: N3-methylation of uridine (m3U) and 2'-O-methylation of the ribose sugar (Nm).

Modified nucleosides within transfer RNA (tRNA), particularly in the anticodon stem-loop, are critical for accurate decoding of mRNA and for the efficient translocation of the tRNA-mRNA complex through the ribosome. researchgate.net The N3-methylation of uridine can affect the secondary structure and base-pairing capabilities of RNA, which in turn regulates ribosome function, including ribosomal subunit binding and tRNA interaction. medchemexpress.com For example, studies on tRNA anticodon stem-loops have shown that the presence of N3-methyluridine can influence ribosome binding affinity. researchgate.net

The 2'-O-methylation on the ribose moiety is one of the most common post-transcriptional modifications and is known to provide conformational rigidity to the sugar pucker. researchgate.netnih.gov This structural constraint can influence the kinetics of the ribosome, impacting multiple stages of translation elongation. Mechanistic studies have shown that 2'-O-methyl modifications can impede tRNA accommodation, a crucial step in protein synthesis, and reduce the rate of peptide bond formation. umich.edu

The combination of both modifications in this compound likely results in a compound effect. The N3-methylation alters the Watson-Crick base-pairing face, potentially reducing decoding fidelity if located at a wobble position, while the 2'-O-methylation stabilizes the RNA duplex and provides nuclease resistance but may slow the rate of translation. nih.gov Hypomodified tRNAs that lack specific modifications are often unable to efficiently decode their cognate codons, leading to ribosomal pausing and disruptions in protein homeostasis. researchgate.net Therefore, this compound's presence in tRNA or mRNA is predicted to modulate both the speed and accuracy of protein synthesis, contributing to the fine-tuning of gene expression at the translational level.

Table 1: Effects of Individual RNA Modifications on Translation

| Modification | Location | Observed Effect |

|---|---|---|

| N3-methyluridine (m3U) | tRNA anticodon loop | Affects ribosome binding affinity. researchgate.net |

| 2'-O-methylation (Nm) | tRNA, mRNA | Provides conformational rigidity; can slow translation elongation and impede tRNA accommodation. umich.edu |

| Pseudouridine (B1679824) (Ψ) | tRNA, rRNA, mRNA | Enhances tRNA stability and decoding fidelity. nih.gov |

Interplay with Innate Immune Recognition Systems

RNA modifications are a key feature that the innate immune system uses to distinguish the body's own RNA ("self") from foreign RNA ("non-self"), such as that from invading viruses. nih.gov The presence of this compound on cellular RNA would play a significant role in this process, primarily through its 2'-O-methyl group.

Prevention of Nucleic Acid Sensor Binding by Self-RNAs

The innate immune system employs pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I (retinoic acid-inducible gene I), and MDA5 (melanoma differentiation-associated protein 5) to detect foreign nucleic acids. plos.org These sensors recognize specific molecular patterns, such as the absence of a 7-methylguanosine (B147621) cap or the presence of double-stranded RNA structures. plos.org

A critical mechanism for preventing these sensors from binding to and being activated by self-RNAs is the extensive modification of cellular RNA. nih.govnih.gov Ribose 2'-O-methylation, in particular, has been identified as a potent suppressor of PRR activation. nih.gov The presence of 2'-O-methylation on the first or second nucleotide of an mRNA, as part of the "cap 1" or "cap 2" structure, is a hallmark of self-RNA that prevents recognition by sensors like RIG-I. nih.govmdpi.com The 2'-O-methyl group in this compound would contribute to this immunosuppressive characteristic, helping to shield self-RNA from being erroneously targeted by the innate immune system and preventing an autoimmune response.

Modulation of Self vs. Non-Self RNA Discrimination

The ability to discriminate between self and non-self RNA is fundamental to a properly functioning immune response. nih.gov The immune system has evolved to recognize RNA with fewer modifications ("hypomethylated") as a sign of non-self origin. mdpi.com Eukaryotic RNA is rich in modifications like 2'-O-methylation, whereas prokaryotic and viral RNAs often lack them, making these modifications a reliable basis for discrimination. nih.govmdpi.com

Broader Implications in Gene Expression Control

Beyond translation and immune recognition, this compound is implicated in the broader landscape of gene expression control, influencing both transcriptional and post-transcriptional regulatory networks.

Mechanistic Links to Transcriptional and Post-Transcriptional Regulation

Post-transcriptional modifications of RNA, collectively known as the "epitranscriptome," represent a critical layer of gene regulation. nih.govfrontiersin.org Modifications can influence nearly every aspect of an RNA molecule's life, including its structure, stability, splicing, and localization. medchemexpress.comnih.gov

The methylation at the N3 position of uridine can disrupt standard Watson-Crick base pairing, thereby altering the local secondary structure of an RNA molecule. medchemexpress.com This can affect how the RNA interacts with RNA-binding proteins and other regulatory molecules, influencing post-transcriptional outcomes. For instance, the RNA methyltransferase METTL8, which installs a similar N3-methylcytidine (m3C) modification in mitochondrial tRNAs, is crucial for optimizing tRNA structure and promoting mitochondrial translation. nih.govnih.govgoettingen-research-online.de This highlights how N3-methylation can be a key regulatory mark.

The 2'-O-methyl group adds another layer of regulation by enhancing the nuclease resistance of the RNA strand, thereby increasing its half-life. nih.govmdpi.com This increased stability can lead to higher levels of protein expression from a modified mRNA. While RNA modifications primarily exert post-transcriptional control, they can have indirect effects on transcription. By modulating the stability and translation of mRNAs that encode for transcription factors or other chromatin-modifying proteins, these modifications can influence which genes are transcribed. nih.govdovepress.com

Coordination of Gene Clusters in Cell State Transitions

Cellular processes such as differentiation and reprogramming involve profound changes in gene expression, requiring the coordinated regulation of large sets of genes. nih.govaps.org These phenotypic transitions are driven by dynamic changes in the underlying gene regulatory networks. semanticscholar.orgnih.gov

While a direct experimental link has not been established, RNA modifications like this compound could play a role in orchestrating these transitions. The regulation of cell fate often hinges on the precise expression levels of key master-regulator transcription factors. By influencing the translational efficiency and stability of the mRNAs for these factors, RNA modifications can help control the timing and level of their protein products. nih.gov

During a cell state transition, there is a transient increase in the interaction between different gene communities to coordinate a global reprogramming of gene expression. nih.govaps.orgsemanticscholar.org It is plausible that dynamic changes in the epitranscriptomic landscape, including the placement of modifications like this compound, contribute to this process. By "marking" specific transcripts or families of transcripts for coordinated translation or decay, the cell can ensure that entire gene clusters involved in a particular lineage commitment are switched on or off in a concerted manner, thus canalizing the cell towards a specific fate.

Role in Disease Pathogenesis and Research into Therapeutic Applications

Association with Pathological Conditions

Involvement in Cancer Progression and Metastasis

The modification of RNA through methylation, including the processes involving N3-methyluridine derivatives, is increasingly recognized for its significant role in the progression and spread of various cancers. nih.gov While direct research on N3-Methyl-2'-O-methyluridine is still emerging, the broader context of RNA methylation provides a framework for its potential involvement.

Key enzymes responsible for RNA methylation, known as methyltransferases, have been shown to act as either oncogenes or tumor suppressors. nih.gov For instance, the methyltransferase METTL3-mediated methylation is implicated in epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, in several types of cancer, leading to liver or lung metastasis. nih.gov In colorectal cancer, elevated levels of METTL3 are associated with a poor prognosis, and its downregulation has been shown to inhibit the self-renewal and migration of cancer stem cells. mdpi.com

Furthermore, research has indicated that the overexpression of certain enzymes like uridine-cytidine kinase 2 (UCK2), which is involved in pyrimidine (B1678525) ribonucleotide phosphorylation, is linked to poor outcomes in cancers of the liver, pancreas, breast, and lung. amegroups.org UCK2 can promote metastasis by up-regulating the expression of matrix metalloproteinases and activating specific signaling pathways. amegroups.org The dysregulation of such enzymes, which are part of the broader landscape of nucleotide metabolism and modification, highlights the potential for compounds like this compound to influence cancer cell behavior. The stability and function of critical oncogenes and tumor suppressors are affected by the methylation status of their messenger RNA (mRNA), which in turn can be influenced by the availability and regulation of modified nucleosides. amegroups.org

| Key Players in RNA Methylation and Cancer | Role in Cancer Progression | Associated Cancers |

| METTL3 | Promotes epithelial-mesenchymal transition (EMT), enhances tumor stemness. nih.govmdpi.com | Colorectal, Liver, Lung nih.govmdpi.com |

| UCK2 | Promotes metastasis by up-regulating MMP2/9 and activating STAT3 signaling. amegroups.org | Liver, Pancreas, Breast, Lung amegroups.org |

Links to Viral Replication and Host-Pathogen Interactions (e.g., Hepatitis Viruses)

RNA modifications, including methylation, play a crucial role in the lifecycle of various viruses, particularly hepatitis viruses, by influencing viral replication, protein expression, and interactions with the host's immune system. nih.gov The host-pathogen interaction in viral hepatitis is a key determinant of disease progression, which can range from acute infection to chronic conditions leading to cirrhosis and hepatocellular carcinoma. nih.gov

In the context of Hepatitis B Virus (HBV), the virus can alter the expression of host DNA methyltransferases, leading to changes in the methylation patterns of both the host and viral genomes. mdpi.com These epigenetic modifications can affect viral replication and the production of viral proteins. mdpi.com Similarly, for Hepatitis C Virus (HCV), RNA methylation within the viral genome has been shown to impact virion production. nih.gov The methylation status of viral RNA can influence the binding of viral proteins, such as the core protein, to the RNA genome, which is a critical step in the assembly of new viral particles. nih.gov

The presence of modified nucleosides like this compound in the cellular environment could potentially be utilized by either the virus or the host to modulate these processes. While direct evidence for the specific role of this compound is still under investigation, the established importance of RNA methylation in the replication cycles of hepatitis viruses suggests that such modified nucleosides are likely to be relevant players in the intricate host-pathogen interactions. nih.govnih.gov

Potential Roles in Inflammatory and Autoimmune Diseases

Emerging evidence suggests a significant link between RNA methylation and the pathogenesis of inflammatory and autoimmune diseases. nih.gov These conditions, which include rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, are characterized by a dysregulated immune response against the body's own tissues. nih.govresearchgate.net Epigenetic modifications, such as RNA methylation, are thought to contribute to the development of autoimmunity by influencing gene expression without altering the DNA sequence itself. mdpi.comnih.gov

Changes in the RNA methylome can have a profound impact on the function and development of immune cells, such as T cells, leading to abnormal immune responses. mdpi.com The stability and translation of messenger RNAs (mRNAs) that encode for cytokines, chemokines, and other inflammatory mediators are subject to regulation by RNA methylation. An imbalance in these modifications can lead to the excessive production of pro-inflammatory molecules, contributing to the chronic inflammation characteristic of autoimmune disorders.

While the direct involvement of this compound in these conditions is an area of active research, the broader role of RNA methylation in immunity is well-established. The potential for this specific modified nucleoside to influence the expression of genes involved in inflammatory pathways makes it a person of interest in understanding and potentially targeting the molecular mechanisms that drive autoimmune diseases. nih.govmdpi.com

Implication in Neurological Syndromes